Methyl 2-phenylcyclopropanecarboxylate

Übersicht

Beschreibung

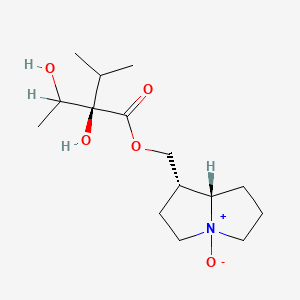

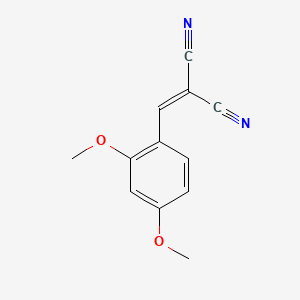

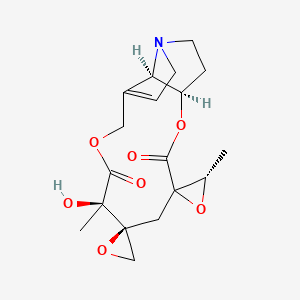

“Methyl 2-phenylcyclopropanecarboxylate” is a chemical compound with the molecular formula C11H12O2 . It has an average mass of 176.212 Da and a monoisotopic mass of 176.083725 Da . This compound has 2 defined stereocentres .

Molecular Structure Analysis

The molecular structure of “Methyl 2-phenylcyclopropanecarboxylate” can be analyzed using various spectroscopic techniques. The compound’s structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

“Methyl 2-phenylcyclopropanecarboxylate” has a molecular weight of 176.2118 . More detailed physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Photochemistry

Methyl 2-phenylcyclopropanecarboxylate has been a subject of study in the field of photochemistry. Research by Noort and Cerfontain (1979) explored the photochemistry of 2-arylcyclopropanecarboxylates, including methyl 2-phenylcyclopropanecarboxylate, under different irradiation conditions. They discovered that the irradiation of its trans-isomers led only to the corresponding cis-isomers. This study highlighted the unique photoreactivity and the formation of 1,3-dipolar intermediates in these compounds (Noort & Cerfontain, 1979).

Electrochemistry

In the field of electrochemistry, Takeda, Wada, and Murakami (1971) investigated the electrolysis of 2,2-dichloro-3-phenylcyclopropanecarboxylic acid, a related compound to methyl 2-phenylcyclopropanecarboxylate. Their study involved electrolysis in hydroxylic solvents with a platinum anode, revealing solvolysis and product formation dependent on the solvent used. This research contributes to understanding the electrochemical behavior of cyclopropane derivatives (Takeda, Wada, & Murakami, 1971).

Biological Evaluation

Boztaş et al. (2019) synthesized and evaluated the biological activities of bromophenol derivatives containing a cyclopropyl moiety, such as methyl 2-phenylcyclopropanecarboxylate. Their research demonstrated that these derivatives were effective inhibitors of specific enzymes, offering potential therapeutic applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Polymerization

Moszner et al. (2003) explored the radical homopolymerization of methyl 2-(bicyclo[3.1.0)hex-1-yl)acrylate, a compound related to methyl 2-phenylcyclopropanecarboxylate. They found that polymerization occurred with the opening of the cyclopropane ring, leading to a polymer with notable thermal properties. This study provides insights into the use of cyclopropane derivatives in polymer synthesis (Moszner et al., 2003).

Chemical Synthesis

Lifchits andCharette (2008) conducted a study on the Lewis acid-catalyzed ring-opening of methyl 1-nitrocyclopropanecarboxylates, which are structurally similar to methyl 2-phenylcyclopropanecarboxylate. They demonstrated the reaction's ability to proceed at room temperature while maintaining the enantiomeric purity. This methodology was applied in the synthesis of a dual serotonin/norepinephrine reuptake inhibitor, showcasing its importance in synthetic chemistry (Lifchits & Charette, 2008).

Cyclopropene Photochemistry

The study of the photochemistry of methyl 1-methyl-2-phenylcyclopropene-3-carboxylate by Pincock and Moutsokapas (1977) provided insights into the behavior of optically active cyclopropenes, a category that includes methyl 2-phenylcyclopropanecarboxylate. They observed that the excited singlet of the cyclopropene converted to a specific furan product, while the triplet state led to a tricyclohexane derivative. This research is significant for understanding the photochemical properties of cyclopropene derivatives (Pincock & Moutsokapas, 1977).

Eigenschaften

IUPAC Name |

methyl 2-phenylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-13-11(12)10-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRFZWGTJXCXSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60335325 | |

| Record name | Methyl 2-phenylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-phenylcyclopropanecarboxylate | |

CAS RN |

20030-70-0 | |

| Record name | Methyl 2-phenylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B1607312.png)

![Dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B1607314.png)